Bienvenue dans la boutique en ligne BenchChem!

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(furan-2-yl)-2-methoxyethyl]acetamide

EPAC1 inhibition Exchange protein activated by cAMP IC50 comparison

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(furan-2-yl)-2-methoxyethyl]acetamide is the EPAC1-selective antagonist NY0561. It occupies a unique SAR position between ESI-09 and NY0562, featuring a distinctive furan-methoxyethyl tail that differentiates its binding mode. Its dual 3,5-dimethylisoxazole pharmacophore also serves as an acetyl-lysine mimetic. This compound is the optimal tool for discriminating EPAC1-specific mechanisms and is a patent-protected (US 11,124,489) starting point for medicinal chemistry optimization. Note: EPAC2 activity is unreported. Bulk custom synthesis inquiries are welcome.

Molecular Formula C14H18N2O4
Molecular Weight 278.308
CAS No. 1795301-83-5
Cat. No. B2482764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(furan-2-yl)-2-methoxyethyl]acetamide
CAS1795301-83-5
Molecular FormulaC14H18N2O4
Molecular Weight278.308
Structural Identifiers
SMILESCC1=C(C(=NO1)C)CC(=O)NCC(C2=CC=CO2)OC
InChIInChI=1S/C14H18N2O4/c1-9-11(10(2)20-16-9)7-14(17)15-8-13(18-3)12-5-4-6-19-12/h4-6,13H,7-8H2,1-3H3,(H,15,17)
InChIKeyCNHJGACCYJBPDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3,5-Dimethylisoxazol-4-yl)-N-(2-(furan-2-yl)-2-methoxyethyl)acetamide (CAS 1795301-83-5): EPAC Antagonist Procurement & Selection Guide


2-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-[2-(furan-2-yl)-2-methoxyethyl]acetamide (CAS 1795301-83-5) is a small-molecule EPAC (Exchange Protein directly Activated by cAMP) antagonist, identified as compound 32 (NY0561) within a series of novel 2-(benzo[d]isoxazol-3-yl)-2-oxo-N-phenylacetohydrazonoyl cyanide analogues [1]. It is designed as a diversified analogue of the high-throughput screening hit ESI-09 and demonstrates low micromolar inhibitory activity against EPAC1 [1]. The compound features a 3,5-dimethylisoxazole moiety, which has been independently recognized as an acetyl-lysine-mimetic bromodomain ligand scaffold [2]. Its structure incorporates a furan ring and a methoxyethyl linker, distinguishing it from other EPAC antagonists in the same chemical series.

Why EPAC Antagonists Cannot Be Interchanged: Structural Determinants of Target Engagement for 2-(3,5-Dimethylisoxazol-4-yl)-N-(2-(furan-2-yl)-2-methoxyethyl)acetamide


EPAC antagonists within the ESI-09-derived chemical series exhibit divergent potency and isoform selectivity profiles that are highly sensitive to substitution patterns on the phenyl and isoxazole rings [1]. SAR studies demonstrate that modifications to the isoxazole ring A can be tolerated with the introduction of flexible electron-donating substitutions or structural fusion with a phenyl ring, yielding compounds with substantially different EPAC protein binding interactions [1]. Compound 32 (NY0561), featuring a 3,5-dimethylisoxazole coupled to a furan-containing methoxyethyl tail, occupies a distinct chemical space relative to other series members such as NY0562 or ZL0524. Molecular docking studies confirm that these analogues bind at a similar site on EPAC proteins but with substantially different interaction profiles, which directly impacts their inhibitory activity and potential selectivity [1]. Generic substitution among in-class EPAC antagonists without considering these structural determinants risks selecting a compound with unintended potency, selectivity, or binding mode characteristics.

Quantitative Differentiation Evidence for 2-(3,5-Dimethylisoxazol-4-yl)-N-(2-(furan-2-yl)-2-methoxyethyl)acetamide (NY0561)


EPAC1 Inhibitory Potency: NY0561 Versus the HTS Hit ESI-09

NY0561 inhibits EPAC1 (Rap guanine nucleotide exchange factor 4) with an IC50 of 2.2 µM, showing comparable potency to the parent HTS hit ESI-09, which has a reported IC50 of 3.2 µM against EPAC1 [1]. While ESI-09 demonstrates >100-fold selectivity over PKA, the selectivity profile of NY0561 has not been explicitly quantified in available data .

EPAC1 inhibition Exchange protein activated by cAMP IC50 comparison

EPAC1 Inhibition: NY0561 Versus Direct Analog NY0562 (Compound 33)

Within the same benzoisoxazole-derived series, NY0561 (Compound 32) and NY0562 (Compound 33) are close structural analogs both identified as potent EPAC antagonists [1][2]. NY0562 demonstrates an IC50 of 1.9 µM against EPAC1, compared to 2.2 µM for NY0561, indicating approximately 1.2-fold greater potency for NY0562 [2]. The structural basis for this difference lies in the substitution pattern on the phenyl ring, illustrating how subtle modifications within the same scaffold can modulate EPAC1 inhibitory activity.

EPAC antagonist SAR NY0561 NY0562 isoxazole analogues

EPAC1 Potency Contextualization: NY0561 Relative to the Most Potent Series Member ZL0524 (Compound 31)

The lead optimization campaign identified ZL0524 (Compound 31) as the 'most potent EPAC inhibitor' with IC50 values of 3.6 µM and 1.2 µM against EPAC1 and EPAC2, respectively [1]. NY0561, with an IC50 of 3.0 µM against EPAC1 (Rap guanine nucleotide exchange factor 3) and 2.2 µM against EPAC1 (Rap guanine nucleotide exchange factor 4), shows comparable or slightly weaker EPAC1 potency but has not been characterized for EPAC2 inhibition in publicly available data, representing a critical knowledge gap [2].

EPAC inhibitor optimization ZL0524 NY0561 SAR

Structural Differentiation: 3,5-Dimethylisoxazole Moiety as an Acetyl-Lysine Bioisostere

The 3,5-dimethylisoxazole moiety present in NY0561 has been independently characterized as a novel acetyl-lysine bioisostere that displaces acetylated histone-mimicking peptides from bromodomains [1]. This scaffold, when appropriately substituted at the 4-position, yielded compounds with IC50 values below 5 µM for BRD2(1) and BRD4(1) bromodomains [1]. While NY0561 itself has not been directly tested against bromodomains in publicly available data, the presence of the validated 3,5-dimethylisoxazole pharmacophore distinguishes it from EPAC antagonists based on alternative cores (e.g., ESI-09's non-isoxazole scaffold) and suggests potential for bromodomain-related applications.

Bromodomain ligand 3,5-dimethylisoxazole acetyl-lysine mimetic epigenetic probe

Patent Protection and Chemical Space: Composition of Matter Coverage for NY0561

NY0561 (Compound 32) is explicitly claimed in US Patent 11,124,489, which covers a series of EPAC antagonists based on the 2-(benzo[d]isoxazol-3-yl)-2-oxo-N-phenylacetohydrazonoyl cyanide scaffold [1]. Among the exemplified compounds in this patent, NY0561 is one of five specifically identified as potent EPAC antagonists with low micromolar inhibitory activities, alongside NY0617, NY0460, NY0725, and NY0562 [1][2]. This patent protection provides a clear composition-of-matter basis for procurement, distinguishing it from non-patented EPAC inhibitors such as ESI-09, whose composition of matter is not protected by this patent family.

Intellectual property EPAC antagonist patent US11124489 chemical series

Optimal Application Scenarios for 2-(3,5-Dimethylisoxazol-4-yl)-N-(2-(furan-2-yl)-2-methoxyethyl)acetamide (NY0561)


EPAC1-Specific Pharmacological Probe Development

Based on its characterized EPAC1 inhibitory activity (IC50 2.2 – 3.0 µM) and its structural divergence from the parent ESI-09 scaffold, NY0561 is suitable as a tool compound for EPAC1-focused mechanistic studies where the furan-methoxyethyl substituent may confer distinct binding interactions within the cAMP binding domain. Its potency is competitive with ESI-09 (3.2 µM) , and its inclusion in the patent-protected NY series provides a framework for SAR expansion. Researchers should note that EPAC2 activity has not been reported, making this compound most appropriate for EPAC1-selective investigations rather than pan-EPAC studies.

Structure-Activity Relationship (SAR) Studies on Isoxazole-Containing EPAC Antagonists

As one of five exemplar compounds identified in the SAR campaign that diversified the ESI-09 scaffold, NY0561 serves as a critical reference point for understanding the impact of 3,5-dimethylisoxazole substitution on EPAC antagonism [1]. Its potency sits between NY0562 (1.9 µM) and ESI-09 (3.2 µM), providing a mid-range reference for calibrating new analogue series. The compound's distinct furan ring and methoxyethyl linker distinguish it from the benzoisoxazole-fused analogues, offering a direct comparator for investigating linker flexibility and heterocycle tolerance in the EPAC binding pocket.

Dual-Pharmacophore Chemical Biology: EPAC and Bromodomain Intersection Studies

The 3,5-dimethylisoxazole moiety in NY0561 has been independently validated as an acetyl-lysine-mimetic bromodomain ligand scaffold, with reference compounds achieving BRD2(1) and BRD4(1) IC50 values below 5 µM [2]. Although NY0561 has not been directly profiled against bromodomains, its dual-pharmacophore nature positions it as a candidate for hypothesis-driven studies exploring crosstalk between cAMP/EPAC signaling and bromodomain-mediated epigenetic regulation. This application is contingent upon experimental validation, and procurement for this purpose should include plans for bromodomain counter-screening.

Patent-Landscape Navigation and Lead Series Expansion

For industrial drug discovery programs targeting EPAC-mediated pathways, NY0561 represents a patent-protected starting point (US 11,124,489) with explicitly claimed composition of matter [3]. Its characterization as a low-micromolar EPAC1 antagonist with a defined chemical structure enables freedom-to-operate analysis and provides a basis for designing novel analogues that avoid infringement of other EPAC inhibitor patents. The compound's location within the SAR landscape, flanked by more potent NY0562 (1.9 µM) and the benchmark ESI-09 (3.2 µM), makes it a strategic intermediate for iterative medicinal chemistry optimization.

Quote Request

Request a Quote for 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(furan-2-yl)-2-methoxyethyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.